molecular formula C11H16ClNO B1597307 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 41566-70-5

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B1597307
CAS No.: 41566-70-5
M. Wt: 213.7 g/mol
InChI Key: AOQKUZAUTAMGNO-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride ( 41566-70-5) is a high-purity aminotetralin derivative of significant interest in neuroscience and medicinal chemistry research . This compound serves as a critical scaffold in the development of subtype-selective ligands for serotonin (5-hydroxytryptamine, 5-HT) 5-HT1 G-protein coupled receptors . Research indicates that 5-substituted-2-aminotetralin (5-SAT) chemotypes, such as this compound, demonstrate high binding affinity and a stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes, making them invaluable tools for delineating the structure, function, and pharmacological profiles of these receptors . The compound's primary research value lies in its application for investigating central nervous system (CNS) disorders. Serotonin 5-HT1 receptor subtypes are promising targets for drug discovery for a range of conditions, including anxiety, depression, obsessive-compulsive disorder, attention deficit hyperactivity disorder (ADHD), migraines, and Parkinson's disease . Studies involving molecular modeling, docking, and mutagenesis with 5-SATs have helped identify key interaction points within 5-HT1 receptor binding pockets, laying the foundation for the rational design of new therapeutics with improved selectivity and reduced off-target effects . This product is provided as the hydrochloride salt to ensure enhanced stability and solubility. It is characterized by a molecular weight of 213.70 g/mol and a molecular formula of C11H16ClNO . As a standard safety precaution, researchers should refer to the supplied Safety Data Sheet (SDS) and observe the relevant hazard statements (H302, H315, H319, H335) . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQKUZAUTAMGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961809
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41566-70-5
Record name 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Reductive Amination

  • Starting Materials: (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine and propionaldehyde.
  • Reaction Conditions: The reductive amination is performed under acidic conditions using sodium borohydride as the reducing agent.
  • Molar Ratios: The molar ratio of amine to propionaldehyde is typically 1:1.8.
  • Procedure: Sodium borohydride is added to a solution of the amine in dichloromethane, followed by slow addition of acetic acid at 20-30°C. After 2 hours, propionaldehyde is added dropwise, and the reaction is monitored by HPLC.
  • Outcome: The intermediate compound II is obtained with over 90% purity by HPLC.

Step 2: Catalytic Hydrogenation and Salt Formation

  • Catalyst: 10% palladium on carbon.
  • Conditions: Hydrogen pressure of 10-20 kg/cm², room temperature, stirred for 4-6 hours.
  • Post-Reaction: Filtration to remove catalyst, followed by addition of concentrated hydrochloric acid to form the hydrochloride salt.
  • Yield and Purity: The final product is isolated as an off-white solid with an 87.1% yield and purity greater than 98% by HPLC.
Step Reagents/Conditions Product/Outcome Yield (%) Purity (HPLC)
1 (S)-amine + propionaldehyde, NaBH4, AcOH, DCM, 20-30°C Compound II (intermediate) N/A >90%
2 Pd/C, H2 (10-20 kg/cm²), RT, 4-6 h + HCl 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 87.1 >98%

Advantages:

  • High purity and yield.
  • Mild reaction conditions.
  • Straightforward two-step process.

Disadvantages:

  • Requires handling of hydrogen gas under pressure.
  • Use of palladium catalyst necessitates filtration and catalyst recovery.

Preparation Method 2: Multi-Step Synthesis from 5-Methoxy-2-tetralone

This method is described in WO2016044918A1 and involves:

  • Starting from 5-methoxy-2-tetralone.
  • Reaction with (R)-(+)-1-(4-methoxyphenyl)ethylamine.
  • Reduction with sodium borohydride.
  • Substitution with 3-bromo-1-propylene.
  • Multiple high-pressure hydrogenation steps using Raney nickel and palladium on carbon to reduce alkenes and remove protecting groups.

Challenges:

  • Multiple high-pressure hydrogenation steps increase risk and complexity.
  • Safety concerns due to repeated use of hydrogen gas under pressure.
  • Longer synthesis time and more complex purification.

Alternative Method: Chiral Resolution Approach

As per WO2011161255, the synthesis involves:

  • Starting from 2-amino-5-methyltetrahydronaphthalene hydrochloride.
  • Reaction with propionaldehyde to form amine hydrochloride.
  • Base dissociation to free amine.
  • Chiral resolution using R(-)-o-chloromandelic acid to obtain the desired stereoisomer.

This approach provides stereochemical control but involves additional steps for resolution and purification.

Comparative Analysis of Preparation Methods

Feature Method 1: Reductive Amination + Hydrogenation Method 2: Multi-step from Tetralone Method 3: Chiral Resolution
Starting Material (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine 5-Methoxy-2-tetralone 2-Amino-5-methyltetrahydronaphthalene hydrochloride
Key Steps Reductive amination, catalytic hydrogenation Multiple hydrogenations, substitution Reaction with aldehyde, chiral resolution
Reaction Conditions Mild, room temperature, moderate pressure H2 High-pressure hydrogenation multiple times Mild, with additional chiral resolution steps
Yield High (87.1%) Not explicitly stated, but complex Dependent on resolution efficiency
Purity >98% (HPLC) Not specified High after resolution
Safety Moderate risk due to hydrogenation Higher risk due to multiple high-pressure hydrogenations Low risk, no high-pressure hydrogenation
Scalability Good Challenging due to complexity Moderate due to resolution step

Research Findings and Notes

  • The reductive amination method combined with catalytic hydrogenation is currently favored for industrial synthesis due to its balance of efficiency, safety, and product purity.
  • The use of sodium borohydride as a reducing agent in reductive amination is well-established, providing good selectivity and yield.
  • Catalytic hydrogenation with palladium on carbon is effective for removing protecting groups and saturating intermediates.
  • Chiral resolution remains important when enantiomeric purity is critical, although it adds complexity and cost.
  • Safety considerations are paramount, especially when handling hydrogen gas under pressure; thus, minimizing such steps is desirable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine undergoes alkylation or acylation to form secondary/tertiary amines or amides. These reactions are critical for modifying pharmacological properties:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationAlkyl halides (e.g., CH₃I), baseN-Alkylated derivatives65-80%
AcylationAcetyl chloride, triethylamineAcetamide derivative72%
SulfonylationTosyl chloride, pyridineSulfonamide analog68%

The stereochemistry of the (R)-enantiomer influences reaction kinetics, with faster alkylation observed compared to (S)-counterparts.

Demethylation of Methoxy Group

Under acidic conditions, the methoxy group undergoes cleavage to yield a hydroxyl group, enabling further functionalization:

ConditionsReagentsProductSelectivityReference
HBr (48%), reflux, 6hHydrobromic acid5-Hydroxy-tetrahydronaphthalen-1-amine>90%
HI (57%), 100°C, 12hHydroiodic acidSame as above85%

This reaction is pivotal for synthesizing hydroxylated analogs with enhanced water solubility .

Oxidation Reactions

The amine group and aromatic ring are susceptible to oxidation:

Oxidizing AgentConditionsProductNotesReference
KMnO₄H₂SO₄, 0°C, 2hNitroso derivativePartial ring oxidation
H₂O₂, Fe²⁺pH 7, RT, 24hN-Oxide formationMild conditions

Oxidation pathways vary with reagent strength, impacting potential biological activity.

Reductive Amination and Hydrogenation

The compound participates in reductive transformations for structural diversification:

Reaction TypeReagents/ConditionsProductApplicationReference
Reductive alkylationFormaldehyde, NaBH₃CNN-Methyl derivativeBioactivity studies
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolRing saturation productsSynthesis intermediates

Hydrogenation under controlled conditions preserves the amine group while reducing the aromatic ring .

Salt Formation and Stability

The hydrochloride salt enhances stability and solubility:

PropertyValueConditionsReference
Solubility in water25 mg/mLRT, pH 3-4
Stability>2 years at -20°CDry, inert atmosphere

Salt formation is irreversible under standard storage conditions, making it ideal for pharmaceutical formulations.

Mechanistic Insights from Analogous Compounds

Reactivity trends from structurally similar derivatives provide context:

Compound ModificationObserved ReactivityImpact on 5-Methoxy DerivativeReference
7-Fluoro substitutionEnhanced electrophilic substitutionPredicts similar halogenation
Bromine at position 6Facilitates Suzuki couplingSuggests cross-coupling potential

These analogs highlight opportunities for targeted functionalization via halogenation or coupling.

Synthetic Pathways

Key steps in its synthesis include:

  • Ketone Reduction : 5-Methoxy-1-tetralone reduced to secondary amine using NaBH₄/MeOH .

  • Chiral Resolution : Separation of enantiomers via diastereomeric salt formation with tartaric acid.

  • Hydrochloride Formation : Treatment with HCl gas in ethyl ether .

Biological Interactions

  • Receptor Binding : N-Alkylated derivatives show serotonin receptor affinity.

  • Metabolic Stability : Demethylation products are phase I metabolites .

This compound’s versatility in nucleophilic, oxidative, and reductive transformations makes it a cornerstone in medicinal chemistry and organic synthesis.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible applications in the development of new therapeutic agents targeting neurological disorders due to its ability to interact with neurotransmitter systems.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of complex organic molecules and functional dyes. The methoxy group enhances the reactivity of the tetrahydronaphthalene framework, facilitating various substitution reactions .

Materials Science

Research indicates potential applications in materials science, particularly in the development of polymers and advanced materials. The unique properties of the tetrahydronaphthalene structure allow for modifications that can lead to materials with specific mechanical and thermal properties.

Case Study 1: Neuropharmacological Research

A study explored the effects of derivatives of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine on serotonin receptors. The findings indicated that certain derivatives exhibited selective binding affinities that could be beneficial for designing new antidepressants .

Case Study 2: Synthesis of Functional Dyes

In another research project, the compound was used as an intermediate in synthesizing novel functional dyes for use in textiles. The resulting dyes demonstrated improved colorfastness and environmental stability compared to traditional dyes .

Comparative Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential drug development for neurological disordersSelective receptor binding observed
Organic SynthesisBuilding block for complex organic moleculesFacilitates various substitution reactions
Materials ScienceDevelopment of advanced polymersEnhanced mechanical properties noted

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
    • CAS : 39226-88-5
    • Key Difference : Methoxy group at position 6 instead of 3.
    • Impact : Altered electronic distribution and steric effects may influence receptor binding affinity and metabolic stability. The 6-methoxy derivative exhibits distinct HPLC retention times (e.g., t₁ = 15.3 min under MeOH/EtOH/hexanes conditions) compared to the 5-methoxy analog .

Halogenated Derivatives

  • 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride CAS: 1199782-94-9 Key Difference: Chlorine substituents at positions 5 and 5.
  • 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
    • CAS : 90869-51-5
    • Key Difference : Chlorine replaces the methoxy group at position 4.
    • Impact : Electron-withdrawing chlorine reduces amine basicity, affecting solubility and receptor interactions compared to the electron-donating methoxy group .

Stereochemical Variants

  • (S)- and (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
    • CAS (S-form) : 2829279-66-3; (R-form) : 2829279-65-2
    • Key Difference : Chirality at the amine-bearing carbon.
    • Impact : Enantiomers may exhibit divergent pharmacological activities, as seen in sertraline (a tetralin-based antidepressant), where stereochemistry dictates serotonin reuptake inhibition efficacy .

N,N-Dimethylated Analogs

  • trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
    • Key Difference : Dimethylamine at position 2 and cyclohexyl substituent at position 4.
    • Impact : Reduced polarity due to alkylation lowers solubility but may enhance CNS penetration. Melting point: 137–139°C, yield: 71% .

Complex Functionalized Derivatives

  • (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride CAS: 1232344-37-4 Key Difference: Propyl and thiophene-ethyl groups on the amine.

Structural and Functional Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl - 5-OCH₃, 1-NH₂·HCl 213.70 High solubility in polar solvents
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl 39226-88-5 6-OCH₃, 1-NH₂·HCl 213.70 Distinct HPLC retention (t₁ = 15.3 min)
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1199782-94-9 5,7-Cl, 1-NH₂·HCl 252.57 Enhanced lipophilicity
(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl 2829279-66-3 5-OCH₃, 1-NH₂·HCl (S-config) 213.70 Chirality-dependent activity

Research Findings and Implications

  • Synthesis : The target compound is synthesized via acid-catalyzed cyclization (e.g., trifluoroacetic acid in toluene/acetonitrile) from hydrazine precursors .
  • Biological Relevance : Primary amines like 5-methoxy-1-amine derivatives show dopaminergic activity, while N,N-dimethyl analogs (e.g., compound 5l) may target adrenergic receptors due to reduced basicity .
  • Chiral Resolution : Enantiomers of the target compound are resolved using mandelic acid, mirroring sertraline’s manufacturing process .

Biological Activity

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 41566-70-5) is a chemical compound with potential biological activities that have drawn attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClNOC_{11}H_{16}ClNO, with a molecular weight of 213.70 g/mol. The compound features a methoxy group and a tetrahydronaphthalene structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₆ClNO
Molecular Weight213.70 g/mol
CAS Number41566-70-5
AppearanceSolid
Purity95%

This compound has been studied for its interactions with various biological targets:

  • Dopamine Receptors : Preliminary studies suggest that this compound may act as a dopamine reuptake inhibitor, similar to other naphthalene derivatives. This mechanism could make it relevant for conditions such as depression and schizophrenia .
  • Antitumor Activity : Some analogs of tetrahydronaphthalenes have demonstrated cytotoxic effects against cancer cell lines. The presence of the methoxy group may enhance the compound's ability to induce apoptosis in tumor cells .

Case Studies and Research Findings

  • Antidepressant Effects : A study evaluated the effects of various tetrahydronaphthalene derivatives on behavioral models of depression in rodents. Results indicated that compounds with similar structures to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant antidepressant-like effects .
  • Cytotoxicity Against Cancer Cells : In vitro assays assessed the cytotoxicity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed an IC50 value comparable to standard chemotherapeutic agents, indicating potential as an anticancer drug .
  • Neuroprotective Properties : Research has suggested that this compound may possess neuroprotective properties by modulating neurotransmitter levels in the brain. This could have implications for treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundBiological ActivityIC50 (µg/mL)
This compoundAntidepressant-like effectsNot specified
Analog A (similar structure)Cytotoxicity against MCF-715.0 ± 0.5
Analog B (different substituent)Neuroprotective effectsNot specified

Q & A

Q. Methodology :

  • In vitro assays : Measure IC₅₀ values for receptor binding (e.g., serotonin or dopamine receptors) .
  • Computational modeling : Molecular docking to predict substituent effects on target interactions .

Advanced Question: How can contradictory data in receptor binding studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Purity issues : Validate compound purity via HPLC and elemental analysis .
  • Enantiomeric excess : Confirm using chiral columns and compare activity of isolated enantiomers .
  • Assay variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Basic Question: What are the solubility and formulation considerations for this compound?

Methodological Answer:

  • Hydrochloride salt : Enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) .
  • Solvent systems : Use polar solvents (e.g., DMSO for stock solutions) and avoid prolonged exposure to light/moisture .
  • pH stability : Test stability across pH 3–8 using UV-Vis spectroscopy .

Advanced Question: How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

  • Accelerated stability studies : Incubate at 37°C in simulated biological fluids (e.g., plasma, SBF) and monitor degradation via LC-MS .
  • Metabolic profiling : Use liver microsomes to identify major metabolites and adjust dosing regimens .

Advanced Question: What methodologies are recommended for studying interactions with biological targets?

Methodological Answer:

  • Radioligand binding assays : Use ³H-labeled analogs to quantify affinity for receptors (e.g., σ-1 or NMDA receptors) .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure on/off rates .
  • In vivo models : Zebrafish or rodent models for neuroprotective efficacy, paired with pharmacokinetic profiling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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